molecular formula C19H18N4O3 B7704262 5-(3-nitro-4-(pyrrolidin-1-yl)phenyl)-3-(o-tolyl)-1,2,4-oxadiazole

5-(3-nitro-4-(pyrrolidin-1-yl)phenyl)-3-(o-tolyl)-1,2,4-oxadiazole

Cat. No. B7704262
M. Wt: 350.4 g/mol
InChI Key: SEHAEMJNUJDMMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(3-nitro-4-(pyrrolidin-1-yl)phenyl)-3-(o-tolyl)-1,2,4-oxadiazole is a chemical compound that has been the focus of scientific research in recent years. This compound has shown potential in various fields, including medicine and agriculture.

Scientific Research Applications

5-(3-nitro-4-(pyrrolidin-1-yl)phenyl)-3-(o-tolyl)-1,2,4-oxadiazole has shown potential in various scientific research applications. In medicine, it has been studied for its anticancer properties and has been shown to inhibit the growth of cancer cells. It has also been studied for its antibacterial and antifungal properties. In agriculture, it has been studied for its potential as a pesticide.

Mechanism of Action

The mechanism of action of 5-(3-nitro-4-(pyrrolidin-1-yl)phenyl)-3-(o-tolyl)-1,2,4-oxadiazole is not fully understood. However, it is believed to work by inhibiting the activity of enzymes that are essential for the growth and survival of cancer cells, bacteria, and fungi.
Biochemical and Physiological Effects:
Studies have shown that this compound has a range of biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit the growth of bacteria and fungi, and reduce inflammation.

Advantages and Limitations for Lab Experiments

One advantage of 5-(3-nitro-4-(pyrrolidin-1-yl)phenyl)-3-(o-tolyl)-1,2,4-oxadiazole is its high potency, which makes it effective at low concentrations. However, one limitation is its potential toxicity, which requires careful handling in lab experiments.

Future Directions

For research include the development of new derivatives, the study of its potential in the treatment of other diseases, and its use as a pesticide in agriculture.

Synthesis Methods

The synthesis of 5-(3-nitro-4-(pyrrolidin-1-yl)phenyl)-3-(o-tolyl)-1,2,4-oxadiazole involves the reaction of 3-(o-tolyl)-1,2,4-oxadiazole with 3-nitro-4-(pyrrolidin-1-yl)aniline in the presence of a catalyst. The reaction takes place under mild conditions and results in a high yield of the product.

properties

IUPAC Name

3-(2-methylphenyl)-5-(3-nitro-4-pyrrolidin-1-ylphenyl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O3/c1-13-6-2-3-7-15(13)18-20-19(26-21-18)14-8-9-16(17(12-14)23(24)25)22-10-4-5-11-22/h2-3,6-9,12H,4-5,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEHAEMJNUJDMMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NOC(=N2)C3=CC(=C(C=C3)N4CCCC4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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